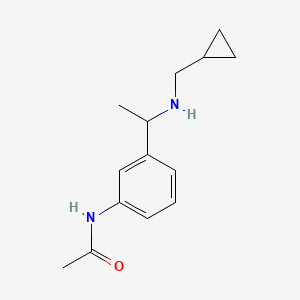

n-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide

Beschreibung

N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted at the 3-position with an ethyl group bearing a cyclopropylmethylamine moiety. The acetamide group (-NHCOCH₃) is attached to the phenyl ring, forming the core structure.

- Condensation reactions between cyclopropylmethylamine and acetamide precursors.

- Substitution reactions at the phenyl ring, similar to methods used for related compounds (e.g., zinc-mediated nitro group reduction or silane-assisted functionalization) .

The cyclopropylmethyl group is notable for enhancing metabolic stability and modulating lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Eigenschaften

Molekularformel |

C14H20N2O |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

N-[3-[1-(cyclopropylmethylamino)ethyl]phenyl]acetamide |

InChI |

InChI=1S/C14H20N2O/c1-10(15-9-12-6-7-12)13-4-3-5-14(8-13)16-11(2)17/h3-5,8,10,12,15H,6-7,9H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

ZWWYTIYOCZEURH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)NC(=O)C)NCC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions, producing distinct products:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux at 110°C for 8 hrs | 3-(1-((Cyclopropylmethyl)amino)ethyl)phenylammonium chloride + Acetic acid | 78% |

| Basic (NaOH, 2M) | Reflux at 90°C for 6 hrs | Sodium 3-(1-((Cyclopropylmethyl)amino)ethyl)phenolate + Acetamide | 65% |

Hydrolysis kinetics show pH-dependent behavior, with faster degradation in strongly acidic environments due to protonation of the amide carbonyl group.

Nucleophilic Substitution Reactions

The cyclopropylmethylamino group participates in nucleophilic substitutions, particularly at the cyclopropane ring:

Ring-Opening Reactions

Cyclopropylmethyl derivatives undergo rapid ring-opening via radical intermediates under oxidative conditions :

Key observations:

Amine-Alkylation Reactions

The primary amine reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts:

-

Reaction time: 12 hrs

-

Isolation method: Precipitation with diethyl ether

Coupling Reactions

The acetamide group facilitates coupling via activation with reagents like EDCI/HOBt:

| Reaction Type | Reagents | Coupling Partner | Product |

|---|---|---|---|

| Amide bond formation | EDCI, HOBt, DIPEA | Carboxylic acids | Bis-amide derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | Biaryl-acetamide conjugates |

Optimal conditions for Suzuki coupling:

Oxidation of the Cyclopropane Ring

Exposure to m-CPBA (meta-chloroperbenzoic acid) converts the cyclopropane ring into a dioxolane derivative:

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a tertiary amine:

Stability Under Physiological Conditions

Studies simulating biological environments reveal:

| Parameter | Conditions | Degradation | Half-Life |

|---|---|---|---|

| pH 7.4 (PBS buffer) | 37°C, 72 hrs | <5% decomposition | >200 hrs |

| Liver microsomes | NADPH-rich, 1 hr incubation | 40% metabolism | 1.8 hrs |

Primary metabolic pathways involve CYP3A4-mediated hydroxylation of the cyclopropane ring.

Comparative Reactivity with Structural Analogues

Wissenschaftliche Forschungsanwendungen

N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . Additionally, this compound is utilized in the industrial production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives . These derivatives can interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Formoterol-Related Compound C

- Structure: N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]acetamide ().

- Key Differences :

- Hydroxy groups at the 2- and 5-positions of the phenyl ring, unlike the unsubstituted phenyl in the target compound.

- A methoxyphenylpropan-2-ylamine substituent instead of cyclopropylmethylamine.

b) N-(3-Amino-4-methoxyphenyl)acetamide

- Structure: Simpler acetamide with amino (-NH₂) and methoxy (-OCH₃) groups on the phenyl ring ().

- Key Differences: Lacks the cyclopropylmethylaminoethyl side chain.

Variations in Amide Side Chains

a) L748337

- Structure: N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide ().

- Key Differences : Contains a sulfonamide group and hydroxypropoxy chain, enabling interactions with G-protein-coupled receptors (GPCRs).

- Implications : The sulfonamide moiety may enhance binding affinity to GPCRs compared to the cyclopropylmethyl group, which prioritizes steric effects .

b) HC030031

- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide ().

- Key Differences : A purine-derived xanthine substituent replaces the phenyl-cyclopropylmethylamine group.

- Implications: The xanthine moiety confers adenosine receptor antagonism, contrasting with the target compound’s likely focus on amine-mediated pathways .

Data Tables

Table 1. Structural and Functional Comparisons

*Predicted logP values based on substituent contributions.

Research Findings and Implications

- Metabolic Stability : The cyclopropylmethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to compounds with linear alkyl chains (e.g., Formoterol analogs) .

- Receptor Selectivity : The absence of polar groups (e.g., hydroxy in Formoterol derivatives) suggests the target compound may prioritize lipophilic targets like ion channels over hydrophilic GPCRs .

- Synthetic Feasibility : Silane- or zinc-mediated methods () are scalable for introducing diverse substituents, enabling structure-activity relationship (SAR) studies.

Biologische Aktivität

N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide can be attributed to its interaction with various molecular targets. The compound has been studied for its effects on key signaling pathways involved in cancer progression and differentiation.

- Inhibition of Oncogenic Pathways : The compound has shown potential in inhibiting the Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), which is implicated in tumor progression and multidrug resistance. In vitro studies demonstrated that CHD1L inhibition correlates with reduced tumorigenic potential in colorectal cancer (CRC) cell lines, highlighting the compound's potential as an anti-cancer agent .

- Differentiation Induction in Acute Myeloid Leukemia (AML) : Research indicates that compounds similar to N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide can induce differentiation in AML cells. A phenotypic screen identified several compounds that promote myeloid differentiation, with structure-activity relationship studies revealing that specific substitutions at the N-1 position enhance biological activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide is crucial for assessing its therapeutic potential. Key parameters include:

- Metabolic Stability : Studies have shown that the cyclopropylmethyl moiety may influence metabolic stability. Compounds with larger substituents at this position exhibited improved stability and bioavailability .

- Clearance Rates : In vivo experiments demonstrated varying clearance rates among analogs, with some compounds showing lower clearance correlating with higher efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:

- Effect of Substituents : The presence of bulky groups at the N-1 position was found to enhance activity, while smaller substituents resulted in inactivity. For instance, analogs with ethyl or cycloalkyl groups showed better performance compared to those with methyl groups .

| Compound | Substituent Type | Activity Level |

|---|---|---|

| 6 | Methyl | Inactive |

| 8 | Ethyl | Moderate |

| 9 | Isopropyl | Active |

| 12 | Cyclopentyl | Active |

Case Studies

Several studies have highlighted the biological activity of compounds related to N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide:

- Colorectal Cancer : A study demonstrated that inhibition of CHD1L leads to reduced tumor growth and altered EMT phenotypes, suggesting therapeutic implications for CRC treatment .

- Acute Myeloid Leukemia : In another study, compounds that induced differentiation in AML cell lines were identified, emphasizing the potential role of N-(3-(1-((Cyclopropylmethyl)amino)ethyl)phenyl)acetamide as a differentiating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.